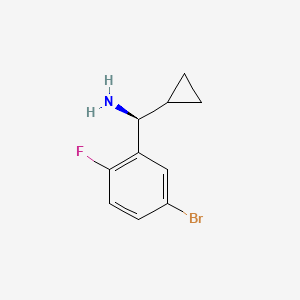

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

Description

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is a chiral amine featuring a cyclopropane ring fused to a substituted phenyl group. The compound’s structure includes a bromine atom at the 5-position and a fluorine atom at the 2-position of the aromatic ring, conferring distinct electronic and steric properties . The compound is commercially available as a hydrochloride salt with 95% purity, typically in 100 mg quantities for research use . Its molecular formula is C₁₀H₁₁BrFN, with a molecular weight of 244.1 g/mol .

Properties

IUPAC Name |

(S)-(5-bromo-2-fluorophenyl)-cyclopropylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFQLBOMQVKLIJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=CC(=C2)Br)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=C(C=CC(=C2)Br)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using diazomethane (CH2N2) or other cyclopropanating agents.

Methanamine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthetic Routes

The synthesis of (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine typically involves several steps:

- Fluorination : Introduction of the fluorine atom via nucleophilic aromatic substitution.

- Cyclopropylation : Introduction of the cyclopropyl group using cyclopropanation reactions.

- Methanamine Introduction : Final incorporation of the methanamine moiety.

These synthetic routes can be optimized for large-scale production using advanced techniques such as continuous flow reactors.

Chemistry

In chemistry, this compound serves as a building block for synthesizing complex organic molecules. It is also utilized as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

The compound is being investigated for its biological activity , particularly its interactions with biomolecules. Preliminary studies suggest that it may act on specific receptors or enzymes, potentially influencing cellular processes through modulation of their activity.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties . It may serve as a precursor for developing new drugs aimed at treating conditions such as cancer or infectious diseases. The compound's unique pharmacological properties make it a candidate for further investigation in clinical settings.

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of innovative products in various industrial applications.

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : Research demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens.

- Cancer Research : Preliminary findings suggest that this compound may inhibit tumor growth in specific cancer cell lines, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) at the 5-position enhances electrophilic character compared to methoxy (electron-donating) or trifluoromethyl (strong electron-withdrawing) groups in analogs .

- Stereochemical Influence : The (S)-enantiomer of the target compound may exhibit divergent binding behavior compared to its (R)-counterpart, as seen in receptor studies where enantiomers show >10-fold differences in potency .

- Biological Targets : Compounds with methoxy or trifluoromethyl groups (e.g., entries 3–5) are optimized for 5-HT2C or ALK kinase interactions, whereas the bromo-fluoro combination in the target compound lacks direct target data but shares structural motifs with kinase inhibitors .

Key Observations :

- High-yield syntheses (e.g., 97% in ) often employ optimized deprotection or cyclopropanation steps, whereas the target compound’s commercial status suggests scalable but proprietary methods.

- Reductive amination (NaBH(OAc)₃ or NaBH₄) is a common strategy for methanamine derivatives, though enantiomeric purity may require chiral auxiliaries or catalysts .

Biological Activity

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound, characterized by a cyclopropyl group attached to a methanamine moiety and a 5-bromo-2-fluorophenyl substituent, exhibits unique pharmacological properties that make it a subject of interest for various therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 232.10 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate their activity, influencing various cellular processes. The exact mechanisms are still under investigation, but preliminary studies suggest it may act as an agonist or antagonist in different biological contexts.

Biological Activity and Applications

Research indicates that this compound exhibits potential in several areas:

- Antimalarial Activity : Similar compounds have shown efficacy against Plasmodium falciparum, suggesting that this compound may also possess antimalarial properties .

- Receptor Modulation : The compound's unique structure allows it to potentially bind to various receptors, which could lead to therapeutic effects in conditions such as schizophrenia or other neuropsychiatric disorders .

- Pharmacological Studies : Interaction studies are ongoing to elucidate the binding affinities and mechanisms of action concerning specific biological targets, which could inform its use in drug development .

Case Studies

- Antimalarial Efficacy : In a study focused on optimizing lead compounds for antimalarial activity, derivatives similar to this compound were evaluated for their potency against P. falciparum. Results indicated significant activity, warranting further exploration into this compound's potential as an antimalarial agent .

- Receptor Interaction Studies : Research into the binding properties of structurally related compounds revealed that variations in substituents significantly affect receptor affinity and selectivity. These findings highlight the importance of structural optimization in developing effective therapeutics based on this compound .

Comparative Analysis

The following table summarizes the comparison of this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| This compound | C10H11BrF N | Cyclopropyl group, bromine and fluorine substituents | Potential antimalarial activity |

| (R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine | C10H11BrF N | Enantiomer with opposite configuration | Different pharmacological profile |

| 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine | C10H12BrF N | Methyl instead of cyclopropyl group | Distinct binding characteristics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.